molecular formula C₂₃H₂₄D₈N₆O₅S B1151074 1,2,3,4-Tetrahydro Argatroban-d8

1,2,3,4-Tetrahydro Argatroban-d8

Cat. No.: B1151074
M. Wt: 512.65
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro Argatroban-d8 is a deuterated analog of Argatroban, a well-characterized direct thrombin inhibitor. Argatroban is a synthetic molecule derived from L-arginine that binds reversibly and selectively to the active site of thrombin, effectively inhibiting both free and clot-bound thrombin . This mechanism of action has established Argatroban as a critical anticoagulant for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant in percutaneous coronary interventions (PCI) . The parent compound is primarily metabolized in the liver via hydroxylation and aromatization, largely mediated by the cytochrome P450 enzyme CYP3A4/5, and has a relatively short elimination half-life of approximately 39 to 51 minutes . This deuterated version, this compound, where eight hydrogen atoms are replaced with stable deuterium isotopes, is designed for use as an internal standard in quantitative bioanalysis. Its near-identical chemical structure to the native compound, combined with a distinguishable mass shift, makes it ideal for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications. It is invaluable for researchers conducting pharmacokinetic studies, metabolic profiling, and therapeutic drug monitoring, enabling precise, accurate, and reproducible measurements of Argatroban concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₃H₂₄D₈N₆O₅S

Molecular Weight

512.65

Synonyms

(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid-d8

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Pathways of 1,2,3,4 Tetrahydro Argatroban D8

Stereoselective and Regioselective Synthesis of the 1,2,3,4-Tetrahydroquinoline (B108954) Moiety

The 1,2,3,4-tetrahydroquinoline core is a fundamental structural component of 1,2,3,4-Tetrahydro Argatroban-d8. Its synthesis requires precise control over both stereochemistry and regiochemistry to ensure the desired biological activity and structural integrity of the final compound.

Catalytic Hydrogenation and Transfer Hydrogenation Approaches

Catalytic hydrogenation is a primary method for the reduction of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline. This can be achieved through various catalytic systems. Noble-metal-based catalysts, including rhodium, iridium, ruthenium, and palladium, have been effectively used in homogeneous hydrogenation. thieme-connect.com Additionally, base-metal catalysts centered on manganese, iron, molybdenum, and cobalt are also employed. thieme-connect.com A convenient method involves the pressure hydrogenation of quinolines in an aqueous solution using a particulate cobalt-based catalyst, which can be prepared in situ from cobalt(II) acetate (B1210297) tetrahydrate and zinc powder. thieme-connect.com

Transfer hydrogenation offers an alternative, often milder, approach. Formic acid and ammonia (B1221849) borane (B79455) are common hydrogen sources for these reactions. rsc.orgresearchgate.net For instance, a cobalt-based catalyst system, specifically the combination of Co(BF4)2·6H2O with tris(2-(diphenylphosphino)phenyl)phosphine, can selectively reduce quinolines using formic acid under mild conditions. rsc.org Similarly, zirconium-hydride complexes and Ni(II)-bis(pyrazolyl)pyridine systems have demonstrated high efficiency in transfer hydrogenation using ammonia borane. researchgate.netrsc.org

Catalyst SystemHydrogen SourceKey Features
Particulate CobaltH₂ gasPrepared in situ, operates in aqueous solution. thieme-connect.com
Co(BF₄)₂·6H₂O / L1Formic AcidHomogeneous, non-noble metal-catalyzed, mild conditions. rsc.org
Zirconium-hydride complexAmmonia BoraneAchieves high yields with good functional group tolerance. rsc.org
Ni(II)-bis(pyrazolyl)pyridineAmmonia BoraneFast reaction times at room temperature. researchgate.net

Enantioselective Synthesis of Piperidine (B6355638) and Quinoline Precursors

Achieving the correct stereochemistry is paramount. Enantioselective synthesis of piperidine and quinoline precursors often employs chiral catalysts or auxiliaries. For example, chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes have been successful in the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. acs.org The mechanism of this transformation is believed to proceed through an ionic and cascade reaction pathway, involving 1,4-hydride addition, isomerization, and then 1,2-hydride addition. acs.org

Another strategy involves the use of chiral building blocks. For instance, a phenylglycinol-derived delta-lactam can serve as a common precursor for the enantioselective synthesis of various 2-alkylpiperidines. nih.gov This highlights the importance of building complex chiral molecules from readily available, enantiomerically pure starting materials. The development of multicomponent reactions, such as the 1,3-dipolar cycloaddition between amino acid-derived azomethine ylides and α,β-unsaturated malonic acid esters, also provides a powerful tool for constructing complex heterocyclic systems with high enantioselectivity. researchgate.net

Directed Deuteration Techniques for Specific Isotopic Labeling (d8-incorporation)

The introduction of eight deuterium (B1214612) atoms into the Argatroban (B194362) structure requires specialized deuteration techniques that offer high levels of isotopic enrichment and regioselectivity.

Late-Stage Hydrogen Isotope Exchange (HIE) Methodologies

Late-stage hydrogen isotope exchange (HIE) is a highly desirable strategy as it allows for the introduction of deuterium at a late step in the synthesis, minimizing the need for lengthy de novo syntheses with labeled starting materials. scispace.comsorbonne-universite.frcore.ac.uk This approach is atom-economical and can be applied to complex molecules. x-chemrx.com

Various catalytic systems are employed for HIE reactions. Iridium-based catalysts are well-established for directing deuterium incorporation. youtube.com Transition metals like palladium, ruthenium, and others also catalyze HIE reactions effectively. sorbonne-universite.fr For instance, ruthenium nanocatalysts have been shown to efficiently deuterate N-heterocycles. nih.gov A Pd/C-Al-D₂O system offers an environmentally benign method for selective H-D exchange, using D₂O as the deuterium source and generating D₂ gas in situ. mdpi.com

Catalyst TypeDeuterium SourceKey Features
Iridium complexesD₂O or D₂ gasEstablished for directed C-H activation and deuteration. youtube.com
Ruthenium nanocatalystsD₂ gasEffective for labeling of N-heterocycles. nih.gov
Palladium/Carbon-AluminumD₂OEnvironmentally friendly, in situ generation of D₂ gas. mdpi.com
Photoredox catalystsD₂OUtilizes visible light and a hydrogen atom transfer protocol. sorbonne-universite.fr

Optimization of Deuterium Enrichment and Purity

Achieving high levels of deuterium enrichment and purity is crucial for the intended applications of the labeled compound. nih.gov The isotopic purity of deuterated compounds is often a challenge, as inseparable isotopic mixtures can arise from under- or over-deuteration. nih.gov Therefore, synthetic methods must be carefully optimized to maximize the incorporation of deuterium at the desired positions while minimizing isotopic impurities. nih.gov

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and structural integrity of the final deuterated compound. rsc.org These methods allow for the quantification of the percentage of isotopic purity and confirm the specific locations of the deuterium labels. rsc.org The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that need to be fine-tuned to achieve the desired level of deuterium incorporation. For example, in some HIE reactions, the presence of a base like cesium carbonate can improve isotope incorporation by facilitating C-H and N-H activation steps. acs.org

Multi-step Reaction Schemes and Intermediate Transformations

The synthesis of a complex molecule like this compound involves a multi-step reaction sequence with various intermediate transformations. nih.govnih.gov Such syntheses often begin with simpler, commercially available starting materials that are sequentially modified to build the target structure.

Scale-Up Considerations for Laboratory to Research Production

The transition from small-scale laboratory synthesis to larger research-grade production of complex molecules like this compound presents a unique set of challenges. While the fundamental chemical transformations remain the same, the practical execution requires careful consideration of various factors to ensure safety, efficiency, and reproducibility. This section will delve into the key aspects of scaling up the production of this deuterated argatroban analog.

The synthesis of this compound can be envisioned through a multi-step process involving the initial synthesis of an argatroban precursor, followed by hydrogenation of the quinoline ring and subsequent deuteration. Each of these stages has its own scale-up considerations.

A plausible synthetic route involves the condensation of (2R, 4R)-1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride with 3-methyl-8-quinolinesulfonyl chloride. google.com This is followed by hydrogenation to both reduce the nitro group and saturate the quinoline ring, and finally, a hydrolysis step. Deuterium incorporation could be achieved through various methods, such as using deuterated reagents or through hydrogen-isotope exchange reactions. snnu.edu.cnrsc.orgresearchgate.net

Key Scale-Up Challenges and Strategies:

Process Optimization and Reproducibility:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in a small flask can behave differently in larger reactors. pharmafeatures.comneulandlabs.com For instance, exothermic reactions require more robust thermal management systems to prevent runaway reactions. neulandlabs.com The hydrogenation step, in particular, is often exothermic and requires careful control of hydrogen pressure and temperature.

Mass and Heat Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" or concentration gradients, resulting in the formation of impurities and reduced yields. pharmafeatures.comworldpharmatoday.com The choice of reactor geometry and agitation speed becomes critical to ensure homogeneity.

Solvent and Reagent Ratios: Simply multiplying the quantities of solvents and reagents used in the lab may not be optimal. Adjustments are often necessary to facilitate easier handling, improve reaction profiles, and minimize waste.

Catalyst Selection and Handling:

Hydrogenation Catalysts: The choice of catalyst for the hydrogenation of the quinoline moiety is crucial. While various catalysts based on noble metals like ruthenium, rhodium, and palladium, as well as base metals like cobalt, have been reported for the hydrogenation of quinolines, their performance can vary at scale. thieme-connect.comacs.orgthieme-connect.comresearchgate.net Factors such as catalyst loading, activity, selectivity, and ease of removal become paramount. For research production, heterogeneous catalysts are often preferred due to their easier separation from the reaction mixture.

Deuteration Catalysts: For deuteration via hydrogen-isotope exchange, catalysts play a key role in activating C-H bonds. snnu.edu.cnrsc.org The efficiency and selectivity of these catalysts are critical to achieving the desired level of deuterium incorporation at specific positions.

Catalyst Deactivation and Recovery: At a larger scale, the cost of the catalyst can be a significant factor. Therefore, strategies for catalyst recovery and reuse are often implemented. Catalyst deactivation due to impurities in the starting materials or byproducts can also be a more pronounced issue in scaled-up production.

Purification of Intermediates and Final Product:

Chromatography: While column chromatography is a common purification technique in the lab, it can be cumbersome and expensive to scale up. Alternative purification methods such as crystallization, extraction, and filtration are often preferred for larger quantities.

Impurity Profile: The impurity profile of the final product can change during scale-up. pharmafeatures.com New impurities may appear, or the levels of existing impurities may increase. Robust analytical methods are required to monitor the purity of each batch and ensure it meets the required specifications for research use.

Safety Considerations:

Hydrogenation: The use of hydrogen gas under pressure poses a significant safety risk. google.com Production facilities must be equipped with appropriate safety features to handle flammable gases.

Reagent Handling: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Handling larger quantities of these materials requires stringent safety protocols and personal protective equipment.

Waste Disposal: Larger scale production generates more chemical waste, which must be disposed of in an environmentally responsible and compliant manner.

Illustrative Data for Scale-Up Parameters:

The following table provides a hypothetical comparison of key parameters for the hydrogenation step in the synthesis of this compound at laboratory and research production scales.

ParameterLaboratory Scale (1 g)Research Production Scale (100 g)Key Considerations for Scale-Up
Reactor Volume100 mL5 LHeat and mass transfer efficiency, agitation control.
Catalyst Loading (e.g., Pd/C)5-10 mol%1-5 mol%Cost-effectiveness, catalyst filtration and recovery.
Hydrogen Pressure1-5 atm10-20 atmSafety of high-pressure reactions, equipment rating.
Reaction Time4-8 hours12-24 hoursMonitoring reaction completion, preventing side reactions.
Purification MethodFlash ChromatographyCrystallization/RecrystallizationSolvent selection, yield optimization, impurity removal.

Advanced Spectroscopic and Chromatographic Characterization of 1,2,3,4 Tetrahydro Argatroban D8

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, providing data on exact mass and isotopic distribution. nih.gov This technique is critical for confirming the successful incorporation of deuterium (B1214612) and assessing the isotopic purity of 1,2,3,4-Tetrahydro Argatroban-d8.

The introduction of deuterium atoms into a molecule results in a characteristic shift in its mass spectrum. HRMS can precisely measure the mass difference between the deuterated and non-deuterated forms of a compound. nih.gov For this compound, the expected mass would increase by eight atomic mass units compared to its non-deuterated counterpart, Argatroban (B194362).

The isotopic pattern observed in the mass spectrum provides a detailed fingerprint of the deuterium incorporation. The relative intensities of the M+1, M+2, and subsequent isotopic peaks are analyzed to confirm the number of deuterium atoms present and to quantify the isotopic enrichment. researchgate.net This analysis helps to ensure that the desired level of deuteration has been achieved and to identify the presence of any partially deuterated species.

Table 1: Theoretical Isotopic Distribution for Argatroban and this compound

IonArgatroban (C23H36N6O5S)This compound (C23H28D8N6O5S)
Monoisotopic Mass 508.2519516.3022
M 100.00%100.00%
M+1 28.34%28.45%
M+2 6.54%6.63%
M+3 1.34%1.36%
M+4 0.23%0.24%
M+5 0.04%0.04%
M+6 0.01%0.01%
M+7 <0.01%<0.01%
M+8 <0.01%<0.01%

Note: The values are theoretical and may vary slightly in experimental data.

Tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution analysis, are employed to elucidate the fragmentation pathways of this compound. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, specific structural features can be confirmed. The mass shifts in the fragment ions containing the deuterated tetrahydroquinoline moiety provide definitive evidence for the location of the deuterium labels. researchgate.net This detailed fragmentation analysis is crucial for ensuring that deuteration has occurred at the intended positions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. nih.gov For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment and confirmation of deuterium incorporation.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov The carbon signals of the deuterated positions will exhibit characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly altered compared to the non-deuterated compound. rsc.org

Table 2: Expected NMR Data for the Tetrahydroquinoline Moiety of this compound

PositionExpected ¹H NMR SignalExpected ¹³C NMR Signal
1 Absent/ReducedAltered chemical shift and multiplicity
2 Absent/ReducedAltered chemical shift and multiplicity
3 Absent/ReducedAltered chemical shift and multiplicity
4 Absent/ReducedAltered chemical shift and multiplicity

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and experimental conditions.

²H NMR spectroscopy directly detects the deuterium nuclei within the molecule. wikipedia.org This technique provides unambiguous confirmation of the presence and location of deuterium atoms. huji.ac.il A ²H NMR spectrum of this compound would show distinct signals corresponding to the deuterons at positions 1, 2, 3, and 4 of the tetrahydroquinoline ring. magritek.com The chemical shifts in the ²H NMR spectrum are similar to those in the ¹H NMR spectrum, but the signals are typically broader. magritek.com This method is highly effective for verifying the success of the deuteration process. wikipedia.org

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and stereochemistry of complex molecules like this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In the context of the deuterated compound, the absence of expected COSY correlations involving the protons at positions 1, 2, 3, and 4 would further confirm their substitution with deuterium.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu For the deuterated positions, the corresponding cross-peaks in the HSQC spectrum would be absent or significantly attenuated.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu HMBC is particularly useful for confirming the connectivity around the deuterated centers by observing correlations from nearby protons to the deuterated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data can be used to determine the stereochemistry of the molecule, including the relative orientation of substituents on the piperidine (B6355638) and tetrahydroquinoline rings. researchgate.net

Through the systematic application of these advanced spectroscopic and chromatographic methods, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and isotopic purity for its intended applications.

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of pharmaceutical compounds and their related substances, including isotopically labeled standards. researchgate.net These methods are employed to separate the main compound from any potential impurities. For this compound, reversed-phase HPLC or UPLC is typically the method of choice. nih.govnih.gov

The near-identical chemical properties of this compound and its non-deuterated counterpart, Argatroban, mean that analytical methods developed for Argatroban are directly transferable. scispace.com UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov A typical UPLC-MS/MS method for Argatroban involves a C18 stationary phase with a gradient elution using a mixture of an aqueous phase (like water with 0.1% formic acid) and an organic phase (like methanol (B129727) or acetonitrile). nih.govnih.gov This setup is effective in resolving Argatroban from its metabolites and other impurities, and would be equally effective for its deuterated analog. nih.gov

The purity assessment by HPLC/UPLC is not only qualitative but also quantitative. By analyzing the peak area response, the percentage of the main compound can be accurately determined, ensuring it meets the stringent purity requirements for an internal standard, which are often ≥98%.

Table 1: Illustrative UPLC Method Parameters for Purity Analysis

ParameterCondition
System Ultra-Performance Liquid Chromatography (UPLC)
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Time-based linear gradient from 5% to 95% Mobile Phase B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector UV at 272 nm; Tandem Mass Spectrometer (MS/MS)
Injection Volume 2 µL

Argatroban is a chiral molecule, existing as a mixture of (21R)- and (21S)-diastereoisomers. nih.gov The commercial drug is typically a 64:36 mixture of these isomers. nih.gov When synthesizing the deuterated internal standard, this compound, it is crucial to control and verify the stereochemical outcome. The standard must have a consistent and known enantiomeric or diastereomeric ratio to be an effective internal standard.

Chiral chromatography is the definitive method for separating and quantifying enantiomers or diastereoisomers. youtube.comyoutube.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. youtube.com For Argatroban and its analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves forming transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, where the stability of these complexes differs, allowing for chromatographic resolution. youtube.com

The development of a robust chiral HPLC method is essential to confirm that this compound possesses the correct and consistent stereoisomeric profile, ensuring its suitability for quantitative assays where stereospecificity is a factor. epa.gov

Table 2: Example Chiral HPLC Method for Stereoisomer Separation

ParameterCondition
System High-Performance Liquid Chromatography (HPLC)
Column Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid mixture
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 272 nm

Impurity profiling is a critical aspect of the characterization of any reference standard. For this compound, potential impurities can be categorized into several groups:

Related Substances: Synthesis by-products or degradation products that are structurally similar to the main compound.

Isotopic Impurities: Molecules with an incorrect number of deuterium atoms (e.g., d7 or d9 species) or non-deuterated Argatroban. sigmaaldrich.com

Residual Solvents and Reagents: Volatile or non-volatile chemicals used during the synthesis and purification process.

LC-MS/MS is the premier technique for this purpose. springernature.com It combines the powerful separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This allows for the detection, identification, and quantification of impurities, even at trace levels. researchgate.net For this compound, an LC-MS/MS method would monitor the specific mass-to-charge (m/z) transitions for the deuterated standard, its non-deuterated analog, and other potential impurities simultaneously. springernature.com The limit of detection (LOD) and limit of quantification (LOQ) for these methods are typically very low, often in the sub-µg/mL range, ensuring a comprehensive purity assessment. researchgate.net

Table 3: Potential Impurities in this compound

Impurity TypeExampleAnalytical Concern
Isotopic Argatroban (d0)Underestimation of analyte if standard contains unlabeled analyte.
Isotopic Argatroban-d7Affects the accuracy of the isotopic distribution and quantification.
Structural Isomer (21S)-isomerAffects stereospecific assays if the ratio is incorrect.
Related Substance N-Nitro-1,2,3,4-tetradehydro ArgatrobanPotential interference in the chromatographic analysis. pharmaffiliates.com
Synthesis Intermediate (2R,4R)-rel-N-tert-Butyloxycarbonyl-4-methyl-2-piperidinecarboxylic Acid Benzyl EsterIndicates incomplete reaction or insufficient purification. pharmaffiliates.com

X-ray Diffraction (XRD) for Solid-State Structure and Crystalline Purity

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state characteristics of a material. For a reference standard like this compound, XRD is used to determine its crystallinity. The physical form of the standard—whether it is crystalline or amorphous—can significantly impact its stability, hygroscopicity, and solubility, all of which are critical for its use as an accurate reference material.

A crystalline solid will produce a unique diffraction pattern of sharp, well-defined peaks when exposed to X-rays. This pattern is a fingerprint of the specific crystalline lattice structure. aps.org In contrast, an amorphous solid lacks long-range atomic order and will produce a broad, diffuse halo instead of sharp peaks.

Table 4: Conceptual X-ray Diffraction Data for a Crystalline Standard

2θ Angle (degrees)Relative Intensity (%)Interpretation
8.545Characteristic peak indicating crystalline order
12.1100Major characteristic peak (base peak)
15.360Characteristic peak
19.875Characteristic peak
22.450Characteristic peak
25.0 - 35.0<5Low background, absence of a broad "halo" confirms high crystalline purity and lack of amorphous content.

Pharmacological and Biochemical Investigations of 1,2,3,4 Tetrahydro Argatroban Analogs

In Vitro Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Thrombin Inhibition)

In vitro enzyme inhibition studies are fundamental to characterizing the potency and mechanism of action of anticoagulant compounds. For analogs of Argatroban (B194362), the primary target is thrombin, a critical serine protease in the coagulation cascade.

Argatroban is a potent, direct, and reversible inhibitor of thrombin. nih.gov It binds to the catalytic site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. nih.gov The inhibition of thrombin by Argatroban is competitive in nature. nih.gov

The selectivity of a thrombin inhibitor is crucial for its safety and efficacy profile, as off-target inhibition of other serine proteases can lead to unintended side effects. Serine proteases share a common catalytic mechanism but differ in their substrate specificity, which is largely determined by the nature of their substrate-binding pockets. nih.govyoutube.com

Argatroban itself demonstrates high selectivity for thrombin over other related serine proteases such as trypsin, Factor Xa, and plasmin. This specificity is attributed to the unique interactions between the drug molecule and the active site of thrombin.

For a hypothetical 1,2,3,4-Tetrahydro Argatroban-d8 analog, a comprehensive selectivity profile would need to be experimentally determined. This would involve testing the compound against a panel of serine proteases to assess its inhibitory activity. The expectation would be that the tetrahydro modification might alter the conformation of the piperidine (B6355638) ring, potentially influencing its fit within the binding pockets of various proteases and thus altering its selectivity profile compared to the parent Argatroban.

Table 1: Illustrative Selectivity Profile of a Thrombin Inhibitor This table is illustrative and does not represent actual data for this compound.

Serine Protease IC₅₀ (nM) Fold Selectivity vs. Thrombin
Thrombin 10 1
Factor Xa >10,000 >1000
Trypsin 5,000 500
Plasmin >10,000 >1000
t-PA >10,000 >1000

The binding affinity of an inhibitor to its target enzyme is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Argatroban is known to be a potent inhibitor of thrombin with a reported Ki value of approximately 39 nM. nih.gov

The introduction of a 1,2,3,4-tetrahydro modification to the quinoline (B57606) ring system of Argatroban would likely impact its binding affinity. The saturation of this ring would alter its planarity and electronic properties, which could either enhance or diminish its interaction with the active site of thrombin. The precise effect on the Ki value would depend on the specific stereochemistry of the newly introduced chiral centers in the tetrahydroquinoline moiety.

Table 2: Known Binding Affinity of Argatroban

Compound Target Enzyme Ki (nM)
Argatroban Thrombin ~39 nih.gov

Receptor Binding Profiling and Ligand-Target Interaction Analysis

While Argatroban's primary mechanism of action is the direct inhibition of the enzyme thrombin, a complete pharmacological profile would also investigate its potential interactions with various receptors. Thrombin exerts many of its cellular effects through a family of G protein-coupled receptors known as protease-activated receptors (PARs). nih.gov By inhibiting thrombin, Argatroban indirectly prevents the activation of these receptors by their natural ligand. nih.gov

A comprehensive receptor binding profile for this compound would involve screening the compound against a broad panel of receptors, ion channels, and transporters to identify any potential off-target binding. This is a standard practice in drug discovery to assess the potential for unforeseen side effects. The modification of the quinoline ring to a tetrahydroquinoline could potentially introduce new, albeit likely weak, interactions with other receptors.

Structure-Activity Relationship (SAR) Studies of the 1,2,3,4-Tetrahydro Modification on Argatroban's Biological Activity

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule affect its biological activity. frontiersin.org For Argatroban analogs, these studies would focus on how changes to the chemical structure impact thrombin inhibition.

The modification of the quinoline ring in Argatroban to a 1,2,3,4-tetrahydroquinoline (B108954) ring introduces significant structural changes. The aromatic quinoline is planar, while the tetrahydroquinoline is non-planar and more flexible. This alteration would affect how the molecule fits into the active site of thrombin and could influence potency and selectivity. researchgate.net

The reduction of the quinoline ring in Argatroban to form a 1,2,3,4-tetrahydroquinoline introduces a new stereocenter. This means that the tetrahydro analog can exist as different stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities and metabolic profiles.

The specific three-dimensional arrangement of atoms in the tetrahydroquinoline ring would be critical for its interaction with the highly specific and chiral active site of thrombin. One stereoisomer would likely exhibit a higher affinity for the enzyme than the others due to a more favorable geometric and electronic complementarity. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers of 1,2,3,4-Tetrahydro Argatroban would be a critical step in any drug development program.

Deuterium (B1214612) labeling, the replacement of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic and metabolic properties of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. nih.gov

In the case of this compound, the presence of eight deuterium atoms could potentially slow down its metabolism if the deuterated positions are sites of metabolic attack by enzymes such as cytochrome P450s. This could lead to a longer half-life and increased exposure of the drug in the body.

Computational Chemistry and Molecular Modeling of Compound-Target Interactions

The exploration of argatroban analogs, including the deuterated form this compound, has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide deep insights into the interactions between the compound and its biological target, thrombin, at an atomic level. Such studies are crucial for understanding the structure-activity relationships and for the rational design of new, more potent, and selective inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its receptor, in this case, the active site of thrombin.

Molecular docking studies are typically performed to predict the preferred orientation of the ligand when bound to the receptor. This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. For this compound, docking simulations would be used to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding to thrombin. The results of such a study could be presented in a table summarizing the binding energies and key interacting residues.

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, allowing for the observation of conformational changes in both the ligand and the protein. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. A typical MD simulation for the this compound-thrombin complex would be run for several nanoseconds to assess the stability of the interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with Thrombin
ParameterValue
Binding Energy (kcal/mol)-9.8
Hydrogen Bond Interactions (Residues)Asp189, Gly216, Ser195
Hydrophobic Interactions (Residues)Ile174, Trp215, Leu99
RMSD (Å)1.2

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These calculations provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Another important property that can be determined from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule and helps to identify the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would highlight the electronegative regions, such as the oxygen and nitrogen atoms, which are likely to be involved in interactions with the thrombin active site.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
Electronic PropertyValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)3.1

Pre Clinical Pharmacokinetics and in Vitro Biotransformation Studies of 1,2,3,4 Tetrahydro Argatroban D8

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (In Vitro)

The metabolic stability of a drug candidate is a critical parameter evaluated during pre-clinical development, as it influences its half-life and oral bioavailability. In vitro models, such as hepatic microsomes and hepatocytes, are routinely employed to predict in vivo metabolic clearance. For 1,2,3,4-Tetrahydro Argatroban-d8, a deuterated analog of an argatroban (B194362) metabolite, these studies are essential to understand its metabolic profile.

The stability of argatroban itself has been studied, and it is known to be metabolized in the liver. nih.gov Therefore, its derivatives, including this compound, are expected to undergo hepatic metabolism.

Table 1: Representative Data on Metabolic Stability Assessment

Compound System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Hypothetical) Human Liver Microsomes 15 92.4
Compound B (Hypothetical) Rat Hepatocytes 65 21.3
Necroptosis Inhibitor (Example) nih.gov Mouse Liver Microsomes 32.5 42.6

Identification of Metabolites using High-Resolution Mass Spectrometry and Labeled Standards

High-resolution mass spectrometry (HR-MS) is a powerful analytical technique for identifying drug metabolites. nih.gov It provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.govnih.gov When studying the metabolism of this compound, HR-MS coupled with liquid chromatography (LC-MS) would be the method of choice.

The process involves incubating the deuterated compound with liver microsomes or hepatocytes, followed by analysis of the incubation mixture. The mass spectrometer detects the parent compound and any new molecules formed, which are the metabolites. The deuterium (B1214612) label in this compound serves as a unique signature, making it easier to distinguish drug-related material from endogenous matrix components. By comparing the mass spectra of the parent compound and its metabolites, the specific metabolic transformations can be deduced. For example, an increase in mass by 16 Da would suggest a hydroxylation event. The fragmentation patterns of the metabolites in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.gov

Elucidation of Biotransformation Pathways (e.g., Hydroxylation, Aromatization of the Tetrahydroquinoline Ring)

The biotransformation of argatroban primarily occurs in the liver and involves hydroxylation and aromatization of the tetrahydroquinoline ring to produce metabolites M1, M2, and M3. The major metabolite, M1, exhibits significantly weaker anticoagulant activity compared to the parent drug.

For this compound, similar biotransformation pathways are anticipated. The primary metabolic reactions would likely involve:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Aromatization: The conversion of the tetrahydroquinoline ring into a quinoline (B57606) ring.

The presence of deuterium atoms at specific positions in the this compound molecule can influence the rate and site of metabolism, a phenomenon known as the kinetic isotope effect.

Role of Deuterium Labeling in Understanding Metabolic Fate and Isotope Effects

Deuterium labeling is a valuable tool in drug metabolism studies. nih.gov Replacing hydrogen with its heavier isotope, deuterium, can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. This is known as the deuterium kinetic isotope effect (KIE).

By strategically placing deuterium atoms on the this compound molecule, researchers can investigate which positions are most susceptible to metabolic attack. If a particular position is a primary site of metabolism, replacing hydrogen with deuterium at that site may lead to a decrease in the rate of metabolism and a potential shift in the metabolic pathway towards other sites. This can provide valuable insights into the drug's metabolic fate and help in the design of new drug candidates with improved pharmacokinetic properties. nih.gov

In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs. researchgate.netnih.gov These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov

To assess the permeability of this compound, the compound would be added to the apical (top) side of the Caco-2 monolayer, and its appearance on the basolateral (bottom) side would be monitored over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value suggests good intestinal permeability and a higher potential for oral absorption, while a low Papp value indicates poor permeability. researchgate.net Studies have shown that for some compounds, permeability can be low, highlighting the need for permeability enhancers. nih.gov The integrity of the Caco-2 cell monolayer during the experiment is crucial and is typically monitored by measuring the transepithelial electrical resistance (TEER). researchgate.neteuropa.eu

Table 2: Representative Caco-2 Permeability Data

Compound Direction Papp (x 10⁻⁶ cm/s) Classification
Propranolol (High Permeability) Apical to Basolateral 20.5 High
Atenolol (Low Permeability) Apical to Basolateral 0.5 Low

Pharmacokinetic Profiling in Non-human Biological Systems (e.g., Animal Models)

Pre-clinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. While specific pharmacokinetic data for this compound is not publicly available, the general pharmacokinetic properties of argatroban have been studied in various animal models and humans. nih.govcaymanchem.comnih.gov

Absorption, Distribution, and Excretion Patterns

Following intravenous administration in healthy volunteers, argatroban exhibits a pharmacokinetic profile that can be described by a two-compartment model. nih.gov It has a total body clearance of approximately 5.1 mL/min/kg. hres.ca

Absorption: As argatroban is administered intravenously, absorption is complete. nih.govfda.govfda.gov

Distribution: Argatroban has a steady-state volume of distribution of about 174 mL/kg. nih.gov

Metabolism: Argatroban is metabolized in the liver. nih.gov

Excretion: The elimination half-life of argatroban is approximately 39 to 51 minutes in healthy subjects. nih.gov However, in critically ill patients, the half-life can be significantly longer. nih.gov

Table 3: Pharmacokinetic Parameters of Argatroban in Healthy Volunteers

Parameter Value Reference
Clearance 4.7 +/- 1.1 ml/minute/kg nih.gov
Steady-State Volume of Distribution 179.5 +/- 33.0 ml/kg nih.gov

Table 4: List of Compounds

Compound Name
This compound
Argatroban
M1 (Argatroban Metabolite)
M2 (Argatroban Metabolite)
M3 (Argatroban Metabolite)
3,4,3-LI(1,2-HOPO)
Propranolol

Half-life and Clearance Determinations

Comprehensive studies detailing the half-life and clearance rates of this compound in preclinical models are not publicly available. The introduction of deuterium atoms into a molecule, a process known as deuteration, can potentially alter its pharmacokinetic properties by affecting the metabolic pathways. This is due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower metabolic breakdown compared to a hydrogen atom at the same position. Such alterations could theoretically result in a longer half-life and reduced clearance for a deuterated compound compared to its non-deuterated counterpart. However, without specific preclinical studies on this compound, any discussion on its half-life and clearance would be speculative.

For the parent compound, Argatroban, the terminal elimination half-life in subjects with normal hepatic function is reported to be between 39 and 51 minutes. fda.govnih.govnih.gov The total body clearance of Argatroban is approximately 5.1 mL/kg/min. fda.gov It is primarily metabolized in the liver through hydroxylation and aromatization and is excreted mainly in the feces via biliary secretion. fda.govnih.gov In patients with hepatic impairment, the clearance of Argatroban is significantly decreased, leading to a prolonged half-life. fda.govnih.gov For instance, in patients with a Child-Pugh score greater than 6, the clearance was reduced to 1.9 mL/kg/min and the half-life increased to 181 minutes. fda.gov

It is important to note that these values are for Argatroban and not for this compound. The impact of deuteration at the 1,2,3,4-tetrahydroquinoline (B108954) ring on the pharmacokinetics of Argatroban has not been documented in the retrieved sources. Therefore, no data tables or detailed research findings for the half-life and clearance of this compound can be provided.

Applications of 1,2,3,4 Tetrahydro Argatroban D8 in Quantitative Bioanalytical Research

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Argatroban (B194362) and its Metabolites

The development of robust and reliable LC-MS/MS methods is fundamental for the accurate quantification of Argatroban and its metabolites in complex biological matrices like human plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic studies and research that aims to understand the drug's metabolic profile.

Method development typically involves the optimization of several key components:

Sample Preparation: A crucial first step is the efficient extraction of Argatroban and the internal standard from the biological matrix. A common technique involves protein precipitation, where a solvent like methanol (B129727) is added to a plasma sample to denature and remove proteins, leaving the drug and standard in the supernatant. nih.govresearchgate.netspringernature.com

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate the analytes from other matrix components before they enter the mass spectrometer. nih.govdntb.gov.ua This is commonly achieved using a reversed-phase C18 column with a gradient mobile phase consisting of water and an organic solvent (like methanol or acetonitrile), often with an additive such as formic acid to improve ionization. nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The detection is typically performed using positive ion electrospray ionization (ESI) and operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, a specific precursor ion for the analyte is selected and fragmented, and a resulting unique product ion is monitored. This process significantly reduces background noise and enhances specificity. springernature.com For Argatroban, a common mass transition monitored is from its precursor ion to a specific product ion. nih.govresearchgate.net 1,2,3,4-Tetrahydro Argatroban-d8 would be expected to have a precursor ion with a mass-to-charge ratio (m/z) eight units higher than its unlabeled counterpart, while ideally producing a similar product ion.

Validation of the developed assay is performed to ensure its performance meets regulatory standards for bioanalytical methods. fda.gov Key validation parameters include:

Linearity: The method for Argatroban has been shown to be linear over a concentration range of 0.003 to 3.0 μg/mL. nih.govresearchgate.net

Accuracy and Precision: Intra- and inter-assay imprecision for Argatroban quantification is typically less than 15%. nih.govresearchgate.net

Lower Limit of Quantitation (LLOQ): Sensitive methods have achieved an LLOQ for Argatroban as low as 0.003 μg/mL. nih.govresearchgate.net

Selectivity and Specificity: The method must demonstrate that it can accurately measure the analyte without interference from other components in the matrix. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Argatroban Analysis This table represents typical parameters; specific values are optimized during method development.

ParameterTypical Specification
Chromatography SystemUPLC or HPLC
ColumnReversed-Phase C18 (e.g., UPLC C18 BEH 1.7 µm) nih.gov
Mobile PhaseGradient of water and methanol/acetonitrile with 0.1% formic acid nih.govdntb.gov.ua
Ionization ModePositive Ion Electrospray (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govspringernature.com
Internal StandardThis compound (SIL-IS)

Utilization as a Stable Isotope-Labeled Internal Standard for Absolute Quantitation

The most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of the corresponding unlabeled metabolite. nih.gov In quantitative bioanalysis, an internal standard is a compound added in a known quantity to all samples, including calibrators, quality controls, and unknowns. coachrom.com The SIL-IS is the ideal standard because it has a chemical structure and physicochemical properties that are virtually identical to the analyte being measured. nih.gov This ensures that it behaves in the same manner as the analyte during every stage of the analytical process, including extraction, chromatography, and ionization. nih.govnih.gov The only significant difference is its mass, which allows the mass spectrometer to distinguish it from the analyte. nih.gov

Biological matrices such as plasma and serum are incredibly complex, containing a multitude of endogenous components like salts, lipids, and proteins. nih.govnih.gov During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. nih.gov This phenomenon, known as a "matrix effect," can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). nih.govnih.gov Matrix effects are a major source of variability and inaccuracy in bioanalytical methods, as the magnitude of the effect can differ between individual samples. nih.gov

A SIL-IS like this compound is the most effective tool to compensate for these matrix effects. nih.gov Because the SIL-IS co-elutes and shares the same chemical properties as the analyte, it is subjected to the exact same degree of ion suppression or enhancement in any given sample. nih.gov While the absolute signal intensity of both the analyte and the SIL-IS may fluctuate from sample to sample, the ratio of their peak areas remains constant and proportional to the analyte's concentration. nih.gov This allows for accurate quantification even in the presence of significant and variable matrix effects, an advantage not always provided by structural analog internal standards which may have different chromatographic retention times and ionization efficiencies. nih.gov

The use of a SIL-IS directly leads to enhanced method precision (reproducibility) and accuracy (closeness to the true value). nih.govscispace.com By compensating for variability at multiple stages—including sample extraction recovery, sample volume differences, and matrix effects—the SIL-IS ensures that the final calculated concentration is reliable and robust. nih.gov

Precision: Precision is improved because random variations that affect the analyte and the SIL-IS equally are canceled out when their ratio is calculated. Statistical evaluation has shown that the variance in measurements using a SIL-IS can be significantly lower compared to using a structural analog, indicating a clear improvement in method precision. scispace.com

Accuracy: Accuracy is enhanced because the SIL-IS corrects for systematic errors that can arise from sample processing or matrix effects. nih.gov Studies comparing assay performance have demonstrated that the bias (deviation from the true value) is significantly reduced when a SIL-IS is implemented. scispace.com

Table 2: Conceptual Comparison of Internal Standard Performance This table illustrates the typical improvement in data quality when using a SIL-IS versus a structural analog internal standard.

Performance MetricStructural Analog ISStable Isotope-Labeled IS (SIL-IS)Reason for Difference
Accuracy (% Bias)5-15%< 5%SIL-IS better corrects for extraction and matrix variability. nih.gov
Precision (% CV)5-10%< 5%SIL-IS perfectly co-elutes and experiences identical ion suppression/enhancement. nih.govscispace.com
Matrix Effect CompensationPartialExcellentIdentical physicochemical properties ensure co-behavior. nih.gov

Standardization and Calibration Procedures in Bioanalytical Assays

In a quantitative bioanalytical assay, this compound is essential for constructing the calibration curve used to determine the concentration of the unlabeled metabolite in unknown samples. nih.govcoachrom.com The procedure involves adding a precise and constant amount of the SIL-IS to a series of calibration standards. google.com These standards consist of blank biological matrix (e.g., drug-free plasma) spiked with known, varying concentrations of the pure, unlabeled analyte.

When these calibrators are analyzed by LC-MS/MS, the instrument measures the peak area response for both the analyte and the SIL-IS. A calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte for each standard. nih.gov This curve establishes a quantitative relationship that is then used to interpolate the concentration of the analyte in unknown research samples based on their measured peak area ratios. nih.gov

Trace Analysis and High-Sensitivity Detection in Research Samples

The use of a SIL-IS is particularly advantageous for trace analysis, where the analyte is present at very low concentrations. In such cases, the analyte can be susceptible to loss due to adsorption onto the surfaces of labware during sample preparation and analysis. A SIL-IS, being chemically identical and present at a higher concentration, can act as a "carrier," effectively minimizing the adsorptive loss of the trace-level analyte. nih.gov

This carrier effect, combined with the inherent sensitivity and specificity of LC-MS/MS operating in MRM mode, enables highly sensitive detection and reliable quantification of analytes at picogram or low nanogram levels. nih.gov LC-MS/MS methods for the parent drug, Argatroban, have demonstrated the ability to reach a lower limit of quantitation of 0.003 μg/mL (3 ng/mL), showcasing the high-sensitivity detection capabilities of the platform which are supported and enhanced by the proper use of an internal standard. nih.govresearchgate.net

Degradation Kinetics, Stability Profiling, and Impurity Identification of 1,2,3,4 Tetrahydro Argatroban D8

Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. For Argatroban (B194362), the non-deuterated parent compound of 1,2,3,4-Tetrahydro Argatroban-d8, comprehensive forced degradation studies have been performed according to the International Council for Harmonisation (ICH) guidelines.

These studies reveal that Argatroban is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. daneshyari.comnih.govresearchgate.net Conversely, the molecule demonstrates notable stability under thermal and photolytic stress. daneshyari.comnih.govresearchgate.net

Acidic and Basic Hydrolysis: Significant degradation is observed when Argatroban is subjected to acidic and basic environments. daneshyari.comnih.gov This suggests that the amide and other hydrolysable linkages within the Argatroban structure are key points of instability.

Oxidative Stress: Exposure to oxidative conditions, such as hydrogen peroxide, also leads to considerable degradation of the Argatroban molecule. daneshyari.comnih.gov

Thermal and Photolytic Stability: Studies have shown that Argatroban remains stable when exposed to heat and light, with no significant degradation products forming under these conditions. daneshyari.comresearchgate.net However, some regulatory data has indicated that photo-degradants can form if the drug substance is exposed to light.

A summary of the findings from forced degradation studies on Argatroban is presented in the table below.

Interactive Data Table: Summary of Forced Degradation Studies on Argatroban

Stress Condition Observation Level of Degradation
Acidic Hydrolysis Significant degradation High
Basic Hydrolysis Significant degradation High
Oxidative (Peroxide) Significant degradation High
Thermal Stable Low to None
Photolytic Generally stable, though some reports of degradant formation Low to None

Identification and Characterization of Degradation Products and Their Formation Pathways

Following forced degradation studies, detailed analytical work has led to the identification and characterization of several degradation products (DPs) of Argatroban. One study identified seven novel degradation products, labeled DP-1 through DP-7, which formed under various stress conditions. daneshyari.comnih.gov

The formation of these impurities is a critical factor that can limit the shelf-life of Argatroban-containing products. The characterization of these DPs was accomplished using advanced analytical techniques, including:

Liquid Chromatography-Mass Spectrometry (LC-MS/Q-TOF-MSn)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Infrared (IR) spectroscopy

The proposed structures of these degradation products were further confirmed through individual synthesis. daneshyari.comnih.gov

The formation pathways of these degradants are linked to the specific stress conditions:

DP-4 was observed to form under both acid hydrolysis and peroxide stress. researchgate.net It is believed to be formed through acid hydrolysis followed by the aromatization of the 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) ring of Argatroban. nih.gov

DP-1 is thought to be a product of the acid hydrolysis of an amide bond in DP-4. nih.gov

DP-3 likely results from the acid hydrolysis of the amide in the 4-methylpiperidine-2-carboxylic acid portion of the Argatroban molecule. nih.gov

In peroxide stress conditions, DP-4 can be further converted into the N-oxide product, DP-7 . researchgate.net

DP-5 and DP-6 were identified as major degradants under basic stress conditions. nih.gov

Influence of pH, Light, and Temperature on Chemical Stability

The chemical stability of Argatroban is significantly influenced by pH, while light and temperature have a lesser impact under normal storage conditions.

Influence of pH: As established in forced degradation studies, Argatroban is unstable in both acidic and alkaline solutions due to hydrolysis. daneshyari.comnih.gov The pH of an intravenous solution of Argatroban is typically between 3.2 and 7.5. pfizermedical.comfda.govglobalrph.com

Influence of Light: While forced degradation studies suggest Argatroban is stable under photolytic conditions, it is recommended that prepared solutions should not be exposed to direct sunlight. daneshyari.comfda.govglobalrph.com However, light-resistant measures like foil protection for intravenous lines are generally considered unnecessary for solutions stable in ambient indoor light for 24 hours. pfizermedical.comfda.govglobalrph.com

Influence of Temperature: Argatroban is thermally stable. daneshyari.comresearchgate.net Prepared solutions are stable at controlled room temperature (20°C to 25°C or 68°F to 77°F) for 24 hours. pfizermedical.comfda.gov These solutions can be stable for up to 96 hours if stored at controlled room temperature or under refrigeration and protected from light. fda.govpdr.net

Development of Stability-Indicating Analytical Methods

The susceptibility of Argatroban to degradation necessitates the development of stability-indicating analytical methods. These methods are crucial for separating and quantifying the intact drug from its degradation products, ensuring the quality and safety of the drug product.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique used for this purpose. researchgate.net Stability-indicating HPLC methods for Argatroban have been developed and validated according to ICH guidelines. researchgate.net These methods are designed to be specific, accurate, precise, and robust.

One such developed method utilized a C18 column with a mobile phase consisting of a mixture of 0.1% formic acid in water, acetonitrile, and methanol (B129727), with the pH adjusted to 5. researchgate.net The detection was carried out at a wavelength of 260 nm. researchgate.net This method was able to effectively separate Argatroban from its degradation products generated under various stress conditions. researchgate.net

Role of Deuterium (B1214612) Labeling in Investigating Degradation Mechanisms

While specific studies on the degradation mechanisms of this compound are not widely published, the principles of deuterium labeling offer valuable insights into how such investigations could be conducted.

Deuterium labeling is a powerful tool in mechanistic studies due to the kinetic isotope effect (KIE). assumption.edunih.gov The C-D bond is stronger and more stable than the C-H bond. researchgate.net This difference can lead to a slower rate of reactions that involve the cleavage of this bond.

In the context of degradation studies, deuterium labeling can be used to:

Elucidate Reaction Mechanisms: By strategically placing deuterium atoms at different positions in a molecule, researchers can determine which C-H bonds are broken during a degradation process. If a reaction slows down significantly when a hydrogen atom is replaced by deuterium, it indicates that the cleavage of that bond is a rate-determining step in the degradation pathway.

Track Metabolites and Degradants: Deuterium-labeled compounds are used as internal standards in mass spectrometry and NMR spectroscopy to trace the fate of a drug and identify its metabolites and degradation products. researchgate.nethwb.gov.in

Improve Pharmacokinetic Properties: The increased metabolic stability of deuterated compounds can lead to a longer half-life and altered pharmacokinetic profile, which is a key area of interest in drug discovery. assumption.edunih.gov

Emerging Research Applications and Future Perspectives for 1,2,3,4 Tetrahydro Argatroban D8

Integration with Systems Biology and Pharmacodynamic Modeling for Comprehensive Insights

The integration of deuterated internal standards like 1,2,3,4-Tetrahydro Argatroban-d8 is pivotal for the development of robust systems biology and pharmacodynamic (PD) models. These models aim to create a holistic understanding of a drug's interaction with complex biological networks. nih.gov The precision afforded by a deuterated standard is essential for constructing high-fidelity pharmacokinetic (PK) models, which form the foundation of any comprehensive PK/PD analysis.

In the context of anticoagulation, systems pharmacology models can simulate the entire coagulation cascade, predicting how a drug like Argatroban (B194362) influences this delicate balance. By using this compound as an internal standard in quantification assays, researchers can obtain highly accurate concentration-time data for the parent drug. This precision is critical for modeling the drug's effects on various components of the coagulation system, such as thrombin generation and fibrin (B1330869) formation. bioscientia.de This enhanced level of accuracy allows for more reliable predictions of the anticoagulant response in diverse patient populations, including those with genetic variations in metabolic enzymes. nih.gov

Table 1: Illustrative Data for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

ParameterDescriptionRole of this compound
Clearance (CL) The rate at which a drug is removed from the body.Enables precise measurement of Argatroban's clearance by acting as a non-metabolized internal standard.
Volume of Distribution (Vd) The theoretical volume that the total amount of an administered drug would have to occupy to provide the same concentration as it is in blood plasma.Accurate plasma concentration data using the d8-standard refines Vd calculations.
Half-life (t½) The time required for the amount of a drug in the body to decrease by half.Facilitates exact determination of Argatroban's half-life for accurate dosing regimen design.
IC50 (Thrombin Inhibition) The concentration of an inhibitor where the response (or binding) is reduced by half.While not directly impacting IC50, it ensures the concentration values used in these assays are accurate.

This table is for illustrative purposes to demonstrate the application in modeling.

Potential as a Research Tool for Novel Anticoagulant Development and Mechanistic Elucidation

The primary and most immediate application of this compound is as a research tool, specifically as an internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS). The use of deuterated compounds as internal standards is a gold-standard practice in bioanalytical chemistry due to their near-identical chemical and physical properties to the analyte, with the key difference being their mass. aquigenbio.com This allows for precise quantification of the non-deuterated drug and its metabolites by correcting for variations in sample preparation and instrument response.

Beyond its role as an internal standard, this compound can be instrumental in mechanistic studies. By comparing the metabolic profile of Argatroban to its deuterated counterpart, researchers can identify the primary sites of metabolism on the molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. bioscientia.denih.gov This allows for a deeper understanding of which metabolic pathways are most critical to the drug's clearance and can help in identifying potentially active or toxic metabolites.

Development of Next-Generation Argatroban Analogs Based on Structural Insights

The insights gained from studies utilizing this compound can directly inform the rational design of next-generation Argatroban analogs with improved therapeutic profiles. Once metabolic "hot spots" on the Argatroban molecule are identified, medicinal chemists can strategically modify these positions to enhance the drug's properties.

For instance, if a particular site on the Argatroban molecule is found to be rapidly metabolized, leading to a short half-life, a new analog could be synthesized with deuterium (B1214612) at that specific position. This "deuterium switch" can slow down metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, which might allow for less frequent dosing. nih.govoriprobe.com Furthermore, if a particular metabolic pathway leads to the formation of an undesirable metabolite, blocking this pathway through deuteration could result in a safer drug. researchgate.net This strategy of "metabolic switching" is a growing area of interest in drug development. bioscientia.de

Table 2: Hypothetical Comparison of Argatroban and a Deuterated Analog

PropertyArgatrobanHypothetical Deuterated AnalogPotential Clinical Advantage
Metabolic Stability ModerateHighLonger duration of action, more predictable patient response.
Half-life ~45 minutes nih.govPotentially > 60 minutesReduced dosing frequency, improved patient compliance.
Formation of specific metabolites Standard profileReduced formation at deuterated sitePotentially improved safety profile.

This table presents a hypothetical scenario based on the known principles of drug deuteration.

Expanding Applications of Deuterium Labeling in Biomedical Research (e.g., Tracer Studies beyond PK)

The utility of deuterium labeling extends beyond standard pharmacokinetic studies. Deuterated compounds like this compound can serve as powerful tracers in a variety of biomedical research applications. For example, they can be used in metabolic flux analysis to trace the fate of the drug molecule through various metabolic pathways in real-time within a biological system.

In the context of coagulation research, deuterated Argatroban could be used to study the drug's interaction with both soluble and clot-bound thrombin in complex biological matrices without the interference of the therapeutic dose. nih.gov This could provide more nuanced insights into the drug's mechanism of action at the site of thrombosis. Furthermore, such tracer studies could be applied to investigate the role of the coagulation system in various disease states, helping to elucidate the complex interplay between thrombosis and other pathological processes. The broader applications of deuterated compounds continue to expand, offering innovative ways to study drug disposition and action in vivo. aquigenbio.com

Q & A

Q. What are the standard preparation methods for deuterated compounds used in environmental analysis?

Methodological Answer: Deuterated standards are prepared as solutions in solvents like cyclohexane or toluene at precise concentrations (e.g., 10 mg/L, 50 µg/mL, or 100 mg/L) to ensure consistency in environmental monitoring. Key steps include:

  • Purification : Use high-purity solvents to avoid contamination.
  • Concentration Calibration : Validate via mass spectrometry or HPLC.
  • Regulatory Compliance : Adhere to chemical safety laws (e.g., Japan’s Chemical Substances Control Law for first-class substances) .

Q. Example Standard Solutions

Compound NameConcentrationSolventCAS RN
1,2:3,4-Tetrahydrofluoranthene50 µg/mLToluene20279-21-4
3,3',4,4'-Tetrabromodiphenyl ether100 mg/LCyclohexane93703-48-1
2,3,4,5-Tetrachlorophenol10 mg/LCyclohexane4901-51-3

Q. How should researchers handle deuterated solvents like Tetrahydrofuran-d8 to maintain isotopic purity?

Methodological Answer:

  • Storage : Keep in sealed, inert containers (e.g., amber glass vials) at –20°C to prevent deuterium exchange with ambient moisture .
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) for reactions requiring isotopic integrity.
  • Validation : Confirm deuterium content (≥99.5 atom% D) via NMR or isotope-ratio mass spectrometry .

Advanced Research Questions

Q. How can deuterium isotope effects (KIEs) be quantified in catalytic reactions using Tetrahydrofuran-d8?

Methodological Answer:

  • Experimental Design : Compare reaction rates in THF vs. THF-d8. For example, in CO₂ insertion into ruthenium hydride complexes, THF-d8 slows reaction kinetics due to stronger C-D bonds, revealing mechanistic details .
  • NMR Analysis : Use 1H^1H- and 2H^2H-NMR to track deuterium incorporation and isotopic shifts. For example, trimethyltin compounds synthesized in THF-d8 show distinct 119Sn^{119}Sn NMR chemical shifts .

Q. Key Parameters for KIE Studies

ParameterTHF (Protiated)THF-d8 (Deuterated)
Dielectric Constant7.67.6 (no significant change)
Boiling Point66°C66°C (similar)
Isotopic EffectN/AAlters reaction kinetics by 2–3×

Q. What approaches resolve conflicting data in deuterium tracing studies?

Methodological Answer:

  • Cross-Validation : Combine LC-MS (for quantification) and 2H^2H-NMR (for positional labeling) .

  • Tool-Assisted Analysis : Use platforms like Science Compass (科学指南针) to interpret complex spectral data and validate isotopic distribution patterns 6.

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  • Error Mitigation : Replicate experiments under controlled humidity to minimize H/D exchange artifacts .

Q. How does solvent deuteration impact reaction kinetics in organic synthesis?

Methodological Answer:

  • Case Study : In SN2 reactions, THF-d8 reduces nucleophilic attack rates due to increased solvent viscosity and deuterium’s mass effect.
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants (k_H/k_D) in protiated vs. deuterated solvents .
  • Computational Modeling : Pair experimental data with DFT calculations to predict isotopic effects on transition states .

Q. What are the best practices for synthesizing deuterated analogs of organic compounds?

Methodological Answer:

  • Deuteration Methods :
    • Catalytic Exchange : Use Pt/C or Pd/D₂O for selective H/D exchange.
    • Synthetic Routes : Start with deuterated precursors (e.g., THF-d8 as a solvent) to ensure >99% isotopic purity .
  • Characterization :
    • MS/MS Fragmentation : Confirm deuterium incorporation via high-resolution mass spectrometry.
    • X-ray Crystallography : Resolve structural changes caused by deuterium substitution .

Notes on Discrepancies

The compound “1,2,3,4-Tetrahydro Argatroban-d8” is not explicitly referenced in the provided evidence. This FAQ collection focuses on deuterated solvents (e.g., Tetrahydrofuran-d8) and standards, which are critical in academic research for isotopic labeling, NMR, and environmental analysis. For Argatroban-specific studies, consult pharmacological databases beyond the provided evidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.